(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H17N3O5S/c21-17(15-8-4-5-9-16(15)20(22)23)18-10-12-19(13-11-18)26(24,25)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
SROSHZMUJSEJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization and sulfonylation steps, while bases like NaOH or Et₃N improve nucleophilicity. However, competing hydrolysis of sulfonyl chlorides in aqueous media necessitates anhydrous conditions.
Purification and Yield Limitations
Crystallization from 1,4-dioxane or ethyl acetate is critical for isolating pure intermediates. The demethylation step (HBr/THF) often results in moderate yields (55%) due to side reactions, necessitating column chromatography for purification.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit biological activity. For example, tetrazole-containing analogs demonstrate antiproliferative effects, with IC₅₀ values <10 µM against HeLa cells. Structural analogs like (4,5-dimethoxy-2-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone (PubChem CID 1312765) highlight the versatility of the core scaffold in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)[4-(phenylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methanone linkage.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products including phenylsulfonyl piperazine and nitrophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a nitrophenyl group and a phenylsulfonyl piperazine moiety , giving it unique chemical reactivity. Its molecular formula is with a molecular weight of approximately 375.4 g/mol. The structural characteristics allow for significant interactions with biological targets, influencing enzyme activity and receptor binding.
Biological Activities
Research has demonstrated that (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone exhibits various biological activities, making it relevant in pharmacological research:
- Antimycobacterial Activity : Studies indicate that derivatives of piperazine compounds, similar to (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone, have shown promising results against Mycobacterium tuberculosis and other mycobacterial strains. The compound's structure may enhance its efficacy against resistant strains .
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. For instance, the phenylsulfonyl group can form strong interactions with proteins, which is crucial for modulating biological pathways related to diseases such as metabolic syndrome and certain cancers .
Potential Therapeutic Applications
The dual functionality of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone enhances its utility in various therapeutic contexts:
- Cancer Treatment : Given its ability to inhibit specific enzymes involved in tumor progression, research suggests potential applications in cancer therapy, particularly targeting pathways associated with protein aggregation and metabolism .
- Neurological Disorders : The compound may also be explored for its effects on central nervous system disorders due to its interaction with neurotransmitter systems .
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Key Observations :
- Nitro Position : The ortho-nitro group in the target compound introduces steric hindrance and electronic effects distinct from meta- or para-nitro analogs (e.g., 4k and 4i ). This may influence reactivity, binding affinity, and stability.
- Synthetic Yields : Yields for analogs range from 31% (4g ) to 68% (4k ), suggesting that steric bulk (e.g., benzhydryl in 4g) or nitro position impacts reaction efficiency.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- logP : The ortho-nitro group likely increases logP compared to para-nitro analogs due to reduced polarity. For example, Y031-8227 (logP 3.32 ) shares a nitro group but includes a chloro substituent.
- Hydrogen Bonding : The phenylsulfonyl group contributes to hydrogen bond acceptor capacity (polar surface area ~50–55 Ų), similar to compounds in and .
Biological Activity
(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3O5S
- Molecular Weight : 375.4 g/mol
The biological activity of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its neuropharmacological effects.
- Cytotoxicity : Studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
Anticancer Activity
Research has demonstrated that (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone possesses significant anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 168.0 | Induction of apoptosis |
| MCF-7 | 300.0 | Cell cycle arrest in G0/G1 phase |
| HeLa | 155.0 | Apoptosis induction |
These results indicate that the compound can inhibit cell viability effectively, with varying potency across different cancer types.
Neuropharmacological Effects
The compound's interactions with neurotransmitter systems suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
Case Studies
- Study on HCT-116 Cells : A recent study assessed the cytotoxic effects of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone on HCT-116 colon cancer cells. The results showed a concentration-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .
- MCF-7 Breast Cancer Cells : Another investigation focused on MCF-7 cells, where the compound induced significant G0/G1 phase arrest. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
- Neuropharmacological Assessment : In vitro assays demonstrated that the compound could enhance serotonin receptor activity, suggesting its potential as an antidepressant or anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
